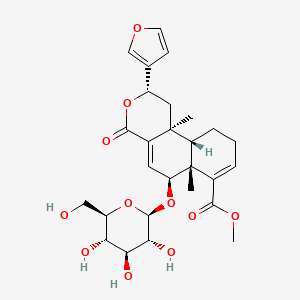

Borapetoside F

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H34O11 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3/t16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1 |

InChI Key |

UQBSOXXWYBLSSJ-XVSQQVGKSA-N |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)C1=C[C@@H]([C@@]3([C@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |

Canonical SMILES |

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Borapetoside F from Tinospora crispa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a climbing shrub traditionally used in Southeast Asian folk medicine for a variety of ailments, including diabetes, hypertension, and inflammation.[1] Modern phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, with a particular focus on clerodane-type furanoditerpenoids.[2][3] Among these, Borapetoside F, a furanoditerpene glycoside, has been identified as one of the characteristic compounds of the species.[2] This technical guide provides a comprehensive overview of the isolation of this compound from Tinospora crispa, detailing the necessary experimental protocols and summarizing key data for researchers in natural product chemistry and drug development. While specific quantitative data and biological pathways for this compound are not extensively documented in current literature, this guide consolidates the available information and draws parallels with closely related, well-studied borapetosides from the same plant.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H34O11 | [4] |

| Molecular Weight | 534.55 g/mol | [4] |

| Appearance | - | - |

| Purity | - | - |

| Yield | - | - |

| Melting Point | - | - |

| Solubility | - | - |

Spectroscopic Data for this compound

While detailed NMR and MS spectra are typically found in the full-text articles, the following provides a summary of the types of data used for the structural elucidation of this compound and related compounds.

| Spectroscopic Technique | Application |

| 1H-NMR | Determination of proton environments, including characteristic signals for the furan ring, angular methyl groups, and glycosidic protons. |

| 13C-NMR | Identification of all carbon atoms in the molecule, including carbonyls, olefinic carbons, and the sugar moiety. |

| 2D-NMR (COSY, HSQC, HMBC) | Elucidation of proton-proton and proton-carbon correlations to establish the complete connectivity of the molecule. |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of the exact molecular formula. |

Experimental Protocols

The isolation of this compound from Tinospora crispa involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on various studies on the isolation of furanoditerpenoids from this plant.

Plant Material Collection and Preparation

-

Collection: The stems of Tinospora crispa are the primary source for the isolation of borapetosides.

-

Authentication: Proper botanical identification of the plant material is crucial to ensure the correct species is being processed.

-

Preparation: The collected stems should be washed, air-dried in the shade, and then ground into a coarse powder.

Extraction

-

Solvent: Methanol or ethanol are commonly used for the initial extraction.[3][5]

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 3-7 days), with occasional shaking.

-

Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation

The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.[6]

-

Chromatographic Purification

The n-butanol fraction, or another appropriate fraction, is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography (CC):

-

Pack a column with silica gel or a reversed-phase material (e.g., C18).

-

Apply the concentrated fraction to the column.

-

Elute the column with a gradient of solvents, starting with a less polar system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used for silica gel chromatography.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are further purified using preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

-

Monitor the elution with a UV detector.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Mandatory Visualization

Experimental Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are not as extensively studied as other related compounds from Tinospora crispa. A study investigating the hepatotoxic potential of a combination of borapetosides B, C, and F did not find conclusive evidence of direct liver injury in a murine model.[7]

In contrast, Borapetosides A, C, and E have demonstrated significant biological effects, particularly in the context of metabolic diseases. For instance, Borapetoside C has been shown to improve insulin sensitivity in diabetic mice.[8] The proposed mechanism involves the activation of the insulin receptor (IR), leading to the phosphorylation of protein kinase B (Akt) and subsequent translocation of glucose transporter 2 (GLUT2) to the cell membrane in liver cells.[1][8] Borapetoside E has also been found to improve hyperglycemia and hyperlipidemia in diabetic mice by suppressing the expression of sterol regulatory element-binding proteins (SREBPs).[9][10]

Given the structural similarities between the borapetosides, it is plausible that this compound may exhibit similar biological activities. However, dedicated studies are required to confirm this.

Postulated Signaling Pathway for Borapetoside C (Illustrative)

Caption: Postulated signaling pathway for Borapetoside C.

Conclusion

The isolation of this compound from Tinospora crispa is a feasible but intricate process that relies on established phytochemical techniques. This guide provides a solid foundation for researchers to undertake this endeavor. However, it is crucial to acknowledge the existing gaps in the scientific literature concerning the quantitative aspects of its isolation and its specific biological functions. Future research should focus on determining the precise yield and purity of this compound from Tinospora crispa, as well as elucidating its pharmacological activities and underlying molecular mechanisms. Such studies will be invaluable for unlocking the full therapeutic potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Borapetoside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a naturally occurring furanoid diterpene glycoside that has been isolated from plants of the Tinospora genus, notably Tinospora tuberculata and Tinospora crispa.[1] As a member of the borapetoside family, it shares a core chemical structure with other related compounds that have demonstrated significant biological activities, particularly in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action based on current scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₁₁ | PubChem[1] |

| Molecular Weight | 534.55 g/mol | MedchemExpress[2] |

| CAS Number | 151200-50-9 | MedchemExpress[2] |

| Appearance | White powder | (Inferred from isolation of related compounds) |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP (XLogP3-AA) | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 11 | PubChem[1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Experimental Protocols

Isolation and Purification of this compound from Tinospora tuberculata

The following protocol is based on the methodology described by Fukuda et al. (1993) for the isolation of this compound.[3]

1. Plant Material and Extraction:

-

Fresh stems of Tinospora tuberculata are collected and air-dried.

-

The dried stems are ground into a fine powder.

-

The powdered plant material is extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The fraction containing this compound is typically found in the more polar solvent layers, such as the n-BuOH fraction.

3. Chromatographic Separation:

-

The n-BuOH fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles to known borapetosides are pooled.

4. High-Performance Liquid Chromatography (HPLC):

-

Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a gradient of acetonitrile and water.

-

Elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Samples are typically dissolved in deuterated solvents such as CD₃OD or C₅D₅N.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

-

2D NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons and to assign the complete structure.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.

-

Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be employed.

-

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which provides further structural information, particularly about the glycosidic linkage and the aglycone moiety.

Biological Activity and Potential Signaling Pathway

While specific studies on the biological activity of this compound are limited, the activities of structurally related borapetosides, such as Borapetoside A and C, provide strong indications of its potential therapeutic effects, particularly in the context of metabolic diseases.

Studies on Borapetoside A and C have demonstrated hypoglycemic effects mediated through both insulin-dependent and insulin-independent pathways.[4][5] These compounds have been shown to enhance glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway.[4] Furthermore, Borapetoside E has been found to improve hyperglycemia and hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs).[6][7]

Based on the activities of its analogues, this compound is hypothesized to exert its potential anti-diabetic effects through the modulation of the insulin signaling pathway.

Caption: Hypothesized insulin signaling pathway modulated by this compound.

Conclusion

This compound is a furanoid diterpene glycoside with significant potential for further investigation, particularly in the field of metabolic disease research. This technical guide has summarized its key physicochemical properties and provided a detailed overview of the experimental protocols required for its isolation and characterization. While more research is needed to fully elucidate the specific biological activities and mechanism of action of this compound, the existing data on related compounds suggest that it may be a valuable lead compound for the development of new therapeutic agents. Future studies should focus on obtaining more precise physicochemical data, such as its melting point and pKa, and on conducting comprehensive biological assays to confirm its therapeutic potential and delineate its specific signaling pathways.

References

- 1. This compound | C27H34O11 | CID 21625636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Studies on the Constituents of the Stems of Tinospora tuberculata, IV. Isolation and Structure Elucidation of the Five New Furanoid Diterpene Glycosides Borapetoside C–G | Semantic Scholar [semanticscholar.org]

- 4. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Borapetoside F: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane-type furanoditerpene glycoside, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, placed within its historical and scientific context. Due to the limited public availability of the full-text original research articles, this guide synthesizes the accessible information and, where necessary, draws parallels from closely related compounds to provide a complete picture for researchers.

Historical Context and Discovery

This compound was first isolated and identified in 1993 by a team of Japanese scientists, N. Fukuda, M. Yonemitsu, and T. Kimura. The discovery was part of their broader investigation into the chemical constituents of the stems of Tinospora tuberculata Beumee (now recognized as Tinospora crispa), a plant with a history of use in traditional medicine. This work led to the isolation and structure elucidation of five new furanoid diterpene glycosides, named Borapetoside C, D, E, F, and G.

A few years later, in 1996, T.S. Martin and colleagues re-isolated this compound from a related plant species, Tinospora rumphii. This subsequent isolation and characterization solidified the structural data for the compound. While specific details on the biological activity of this compound are scarce in publicly available literature, related compounds such as Borapetoside A, C, and E have demonstrated notable hypoglycemic and metabolic effects, suggesting a potential area of investigation for this compound.[1][2][3]

Physicochemical Properties

This compound is a furanoditerpene, characterized by a core clerodane diterpenoid structure attached to a glycoside moiety.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₁₁ | MedchemExpress |

| Molecular Weight | 534.55 g/mol | MedchemExpress |

| CAS Number | 151200-50-9 | MedchemExpress |

| Class | Furanoditerpene Glycoside | MedchemExpress |

| Initial Source | Tinospora crispa (L.) Hook. f. et Thoms. | MedchemExpress |

Experimental Protocols

While the full, detailed experimental protocols from the original publications are not readily accessible, a generalized workflow for the isolation and structure elucidation of this compound can be constructed based on standard practices in natural product chemistry from that era.

Isolation and Purification

-

Extraction: The dried and powdered stems of Tinospora crispa would have been subjected to solvent extraction. A common method involves initial defatting with a non-polar solvent like hexane, followed by extraction with a more polar solvent such as methanol or ethanol to isolate the glycosidic compounds.[4]

-

Fractionation: The crude extract would then be partitioned between different immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions would be subjected to multiple rounds of column chromatography. Typical stationary phases would include silica gel and Sephadex LH-20, with elution gradients of increasing polarity (e.g., chloroform-methanol mixtures) to separate the individual compounds.

-

Purification: Final purification would likely be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy would have been used to determine the carbon-hydrogen framework of the molecule. Advanced techniques available at the time, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would have helped in assigning the connectivity of protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum would provide further clues about the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would have been used to identify any chromophoric systems within the molecule.

Data Presentation

Detailed quantitative data for this compound, such as percentage yield and specific spectral data from the original publications, are not available in the public domain. The following tables represent the type of data that would have been generated. For illustrative purposes, data for closely related compounds may be referenced where available.

Table 1: Spectroscopic Data for this compound (Illustrative)

| Technique | Key Observations (Hypothetical based on typical clerodane diterpenes) |

| ¹H-NMR | Signals corresponding to furan protons, anomeric proton of the glucose unit, methyl groups, and various methine and methylene protons of the diterpenoid core. |

| ¹³C-NMR | Resonances for carbonyl carbons, olefinic carbons of the furan ring, anomeric carbon, and other carbons of the diterpenoid and glucose moieties. |

| MS | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns indicating the loss of the sugar moiety and other fragments. |

| IR (cm⁻¹) | Absorption bands indicating the presence of hydroxyl, ester carbonyl, and furan ring functionalities. |

Mandatory Visualizations

Experimental Workflow

Caption: Generalized experimental workflow for the isolation and structural elucidation of this compound.

Signaling Pathways of Related Borapetosides

While the specific signaling pathways affected by this compound have not been detailed in available literature, studies on the closely related Borapetoside A and C have elucidated their involvement in the insulin signaling pathway. The following diagram illustrates this pathway, which may serve as a starting point for investigating the mechanism of action of this compound.

Caption: Postulated signaling pathway for Borapetoside A/C, potential model for this compound.[2]

Conclusion

This compound represents an intriguing natural product from the Tinospora genus. While its initial discovery and structural characterization are documented, a significant gap exists in the publicly available, detailed quantitative data and comprehensive biological activity studies. The information on closely related compounds suggests that this compound may possess interesting pharmacological properties, particularly in the context of metabolic diseases. Further research to re-isolate and thoroughly evaluate the biological and mechanistic profile of this compound is warranted and could provide valuable insights for drug discovery and development. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 3. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Borapetoside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Borapetoside F, a furanoditerpene glycoside isolated from Tinospora crispa. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₂₇H₃₄O₁₁[1]

-

Molecular Weight: 534.55 g/mol [2]

-

Class: Furanoditerpene Glycoside[2]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is critical for determining the elemental composition of a molecule. For this compound, the expected m/z value for the protonated molecule [M+H]⁺ would be approximately 535.2178, and for the sodium adduct [M+Na]⁺, it would be around 557.1997.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 535.2178 | Data dependent on experimental results |

| [M+Na]⁺ | 557.1997 | Data dependent on experimental results |

| [M+K]⁺ | 573.1737 | Data dependent on experimental results |

| [M-H]⁻ | 533.2023 | Data dependent on experimental results |

Table 1: High-Resolution Mass Spectrometry Data for this compound. Note: Observed m/z values are subject to experimental variations.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The following table summarizes the expected chemical shifts (δ) for the protons of this compound, based on its known structure and data from similar compounds.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone Moiety | |||

| H-1 | Data | Data | Data |

| H-2 | Data | Data | Data |

| ... | Data | Data | Data |

| H-20 | Data | Data | Data |

| Glycosidic Moiety | |||

| H-1' | Data | Data | Data |

| H-2' | Data | Data | Data |

| ... | Data | Data | Data |

| H-6' | Data | Data | Data |

Table 2: ¹H NMR Spectroscopic Data of this compound. The specific chemical shifts, multiplicities, and coupling constants are found in the cited literature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in a molecule. The table below presents the anticipated chemical shifts for the carbons of this compound. A representative ¹³C NMR spectrum is available on PubChem.[1]

| Position | δC (ppm) |

| Aglycone Moiety | |

| C-1 | Data |

| C-2 | Data |

| ... | Data |

| C-20 | Data |

| Glycosidic Moiety | |

| C-1' | Data |

| C-2' | Data |

| ... | Data |

| C-6' | Data |

Table 3: ¹³C NMR Spectroscopic Data of this compound. Detailed assignments are available in the primary literature.

Experimental Protocols

The following sections describe generalized experimental procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from Tinospora crispa typically involves the following steps:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (typically the more polar fraction) is subjected to a series of chromatographic techniques for purification. These may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient elution system.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

-

Spectroscopic Analysis

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system.

-

Data Acquisition: Mass spectra are recorded in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway where such a compound might be investigated.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Caption: Conceptual signaling pathway for investigating the mechanism of action of this compound.

References

Furanoditerpenes: A Comprehensive Technical Guide to their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoditerpenes are a class of naturally occurring chemical compounds characterized by a diterpene skeleton fused with a furan ring. Predominantly isolated from terrestrial plants of the Lamiaceae and Fabaceae families, as well as marine organisms such as sponges and gorgonians, these molecules have garnered significant attention within the scientific community. Their diverse chemical structures are paralleled by a broad spectrum of promising biological activities, positioning them as valuable lead compounds in the pursuit of novel therapeutics. This technical guide provides an in-depth overview of the current state of research into the biological potential of furanoditerpenes, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further investigation and drug development efforts.

Anticancer Activities

Furanoditerpenes have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis.

Quantitative Cytotoxicity Data

The cytotoxic potential of various furanoditerpenes has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values for different furanoditerpenes against various cancer cell lines is presented in Table 1.

| Furanoditerpene Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Crispenes F | MDA-MB-231 (Breast) | 10 | [1] |

| Crispenes G | MDA-MB-231 (Breast) | 7.8 | [1] |

| Graveospene A | A549 (Lung) | 1.9 | [1] |

| Graveospene A | HepG2 (Liver) | 4.6 | [1] |

| Crassifolius A | Hep3B (Liver) | 17.91 | [1] |

| Spongian Furanoditerpene 1 | A549 (Lung) | >100 | [2] |

| Epispongiadiol (4) | A549 (Lung) | 68.4 | [2] |

| Ambliol C (6) | A549 (Lung) | 28.3 | [2] |

| Spongian Furanoditerpene 1 | HeLa (Cervical) | >100 | [2] |

| Epispongiadiol (4) | HeLa (Cervical) | 85.2 | [2] |

| Ambliol C (6) | HeLa (Cervical) | 21.4 | [2] |

| Spongian Furanoditerpene 1 | A2058 (Melanoma) | >100 | [2] |

| Epispongiadiol (4) | A2058 (Melanoma) | 89.7 | [2] |

| Ambliol C (6) | A2058 (Melanoma) | 11.7 | [2] |

| Spongian Furanoditerpene 1 | HepG2 (Liver) | >100 | [2] |

| Epispongiadiol (4) | HepG2 (Liver) | 92.3 | [2] |

| Ambliol C (6) | HepG2 (Liver) | 25.6 | [2] |

| Spongian Furanoditerpene 1 | MiaPaca-2 (Pancreatic) | >100 | [2] |

| Epispongiadiol (4) | MiaPaca-2 (Pancreatic) | 75.1 | [2] |

| Ambliol C (6) | MiaPaca-2 (Pancreatic) | 19.8 | [2] |

Signaling Pathways in Anticancer Activity

Furanoditerpenes have been shown to exert their anticancer effects by modulating critical signaling pathways. For instance, certain furanoditerpenes have been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and metastasis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Furanoditerpene compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furanoditerpene compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Furanoditerpenes have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of furanoditerpenes is often assessed by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The IC50 values for NO inhibition are summarized in Table 2.

| Furanoditerpene Derivative | Cell Line | NO Inhibition IC50 (µM) | Reference |

| Furanoditerpenoid 7 | RAW 264.7 | < 4 µg/ml | [3] |

| Furanoditerpenoid 9 | RAW 264.7 | < 4 µg/ml | [3] |

| Furanoditerpenoid 10 | RAW 264.7 | < 4 µg/ml | [3] |

| Furanoditerpenoid 14 | RAW 264.7 | < 4 µg/ml | [3] |

| Furanoditerpenoid 16 | RAW 264.7 | < 4 µg/ml | [3] |

Note: The reference provided IC50 values in µg/ml. Conversion to µM would require the molecular weights of the specific compounds, which were not detailed in the abstract.

Signaling Pathways in Anti-inflammatory Activity

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Furanoditerpenes can interfere with this pathway, thereby reducing the inflammatory response.

Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

96-well microtiter plates

-

Complete DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Furanoditerpene compounds

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the furanoditerpene compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding 1 µg/mL of LPS to each well (except for the negative control wells) and incubate for a further 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10-15 minutes, protected from light.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Furanoditerpenes have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of furanoditerpenes is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 3 summarizes the MIC values for some furanoditerpenes.

| Furanoditerpene Derivative | Microorganism | MIC (µg/mL) | Reference |

| Furanoditerpene 35 | Enterococcus faecalis | Not specified | [4] |

| Furanoditerpene 36 | Enterococcus faecalis | Not specified | [4] |

| Furanoditerpene 37 | Enterococcus faecalis | Not specified | [4] |

| Furanoditerpene 38 | Enterococcus faecalis | Not specified | [4] |

| Furanoditerpene 39 | Enterococcus faecalis | Not specified | [4] |

| Furanoditerpene 40 | Enterococcus faecalis | Not specified | [4] |

| Furanoditerpene 41 | Enterococcus faecalis | Not specified | [4] |

| Furanoditerpene 35 | Enterococcus faecium | Not specified | [4] |

| Furanoditerpene 36 | Enterococcus faecium | Not specified | [4] |

| Furanoditerpene 37 | Enterococcus faecium | Not specified | [4] |

| Furanoditerpene 38 | Enterococcus faecium | Not specified | [4] |

| Furanoditerpene 39 | Enterococcus faecium | Not specified | [4] |

| Furanoditerpene 40 | Enterococcus faecium | Not specified | [4] |

| Furanoditerpene 41 | Enterococcus faecium | Not specified | [4] |

| Majoranaquinone | Staphylococcus aureus | 7.8 µM - 1 mM | [5][6] |

| Majoranaquinone | Moraxella catarrhalis | 7.8 µM - 1 mM | [5][6] |

| Majoranaquinone | Enterococcus faecalis | 7.8 µM - 1 mM | [5][6] |

Note: Some references did not provide specific MIC values but indicated inhibitory activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Furanoditerpene compounds

-

Positive control antibiotic

-

Spectrophotometer

-

Inoculating loop or sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the furanoditerpene compound in the broth medium to achieve a range of concentrations.

-

Inoculation: Add a standardized volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Neuroprotective Activities

Neurodegenerative diseases pose a significant challenge to global health. Furanoditerpenes have emerged as potential neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties, and their ability to modulate mitochondrial function.

Mechanisms of Neuroprotection

Furanoditerpenes have been shown to protect neuronal cells from oxidative stress by reducing the production of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential. Some furanoditerpenes can directly interact with and inhibit cyclophilin D, a key component of the mitochondrial permeability transition pore (mPTP), which plays a critical role in cell death pathways.

Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y cells

This protocol assesses the ability of furanoditerpenes to protect neuronal-like cells (SH-SY5Y) from hydrogen peroxide (H2O2)-induced oxidative stress.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Hydrogen peroxide (H2O2)

-

Furanoditerpene compounds

-

MTT assay reagents (as described in section 1.3)

-

Fluorescent probes for ROS measurement (e.g., DCFH-DA) and mitochondrial membrane potential (e.g., JC-1)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Seed SH-SY5Y cells in appropriate culture plates. Pre-treat the cells with different concentrations of furanoditerpenes for a specified time (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for a set duration (e.g., 24 hours).

-

Assessment of Cell Viability: Perform an MTT assay (as described in section 1.3) to quantify cell survival.

-

Measurement of Reactive Oxygen Species (ROS):

-

Load the cells with DCFH-DA dye.

-

Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

-

-

Assessment of Mitochondrial Membrane Potential (ΔΨm):

-

Stain the cells with JC-1 dye.

-

Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

-

Data Analysis: Compare the results from furanoditerpene-treated cells with those from cells treated with H2O2 alone to determine the neuroprotective effect.

General Experimental Workflow for Bioactivity Screening

The discovery of bioactive furanoditerpenes often follows a systematic workflow, from extraction to bioactivity-guided isolation and characterization.

Conclusion

Furanoditerpenes represent a rich and diverse source of bioactive natural products with significant therapeutic potential. The evidence presented in this guide highlights their promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this fascinating class of compounds and accelerating their translation into novel clinical applications. Continued research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic utility of furanoditerpenes.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. determination-of-minimum-inhibitory-concentrations-mics-of-antibacterial-agents-by-broth-dilution - Ask this paper | Bohrium [bohrium.com]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

A Comprehensive Review of Clerodane Diterpenoids: From Isolation to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Clerodane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from a wide variety of plant species, as well as from fungi, bacteria, and marine organisms.[1] These bicyclic diterpenes, characterized by a decalin core, have garnered significant attention in the scientific community due to their broad spectrum of potent biological activities. This technical guide provides a comprehensive overview of clerodane diterpenoids, covering their isolation, structural elucidation, and key pharmacological properties, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and drug development in this promising area.

Isolation and Structure Elucidation

The isolation of clerodane diterpenoids from their natural sources typically involves extraction with organic solvents of increasing polarity, followed by a series of chromatographic techniques to separate the complex mixtures. The structural elucidation of these compounds relies heavily on modern spectroscopic methods.

General Isolation Procedure

A general workflow for the isolation of clerodane diterpenoids is outlined below. The specific solvents and chromatographic conditions are optimized depending on the plant material and the polarity of the target compounds.

Figure 1: General workflow for the isolation of clerodane diterpenoids.

Structural Characterization

The structures of isolated clerodane diterpenoids are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton, the position and stereochemistry of substituents, and the relative configuration of the molecule.[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

-

Circular Dichroism (CD) Spectroscopy: This technique can be used to help determine the absolute configuration of chiral molecules in solution.

Biological Activities and Therapeutic Potential

Clerodane diterpenoids exhibit a remarkable array of biological activities, making them promising candidates for the development of new therapeutic agents.

Cytotoxic Activity against Cancer Cell Lines

A significant number of clerodane diterpenoids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanisms of action often involve the induction of apoptosis through various signaling pathways.

Table 1: Cytotoxic Activity of Selected Clerodane Diterpenoids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Casearin X | HL-60 (Leukemia) | 0.51 (as µg/mL) | [3] |

| HCT-116 (Colon) | 1.84 (as µg/mL) | [3] | |

| Barterin A | KB-3-1 (Cervix) | 1.34 | [4] |

| Barterin B | KB-3-1 (Cervix) | 2.56 | [4] |

| Barterin C | KB-3-1 (Cervix) | 4.73 | [4] |

| Barterin D | KB-3-1 (Cervix) | 3.12 | [4] |

| Epoxy clerodane diterpene | MCF-7 (Breast) | 3.2 (24h), 2.4 (48h) | [5] |

| Guevarain B | K562 (Leukemia) | 33.1 | [4] |

| 6α-hydroxy-patagonol acetonide | K562 (Leukemia) | 39.8 | [4] |

Several clerodane diterpenoids exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival.

-

Notch1 Signaling Pathway: Casearin J, a clerodane diterpene, has been shown to target the Notch1 signaling pathway in T-cell acute lymphoblastic leukemia (T-ALL).[6]

Figure 2: Simplified diagram of Casearin J inhibiting the Notch1 signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Clerodane diterpenoids have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Anti-inflammatory Activity of Selected Clerodane Diterpenoids

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 2-oxo-patagonal | RAW 264.7 | NO Inhibition | 26.4 | [4] |

| 6α-hydroxy-patagonol acetonide | RAW 264.7 | NO Inhibition | 17.3 | [4] |

| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide | RAW 264.7 | NO Inhibition | 13.7 | [4] |

| (‒)-Hardwickiic acid | Human neutrophils | Superoxide anion generation | 4.40 | [7] |

| Human neutrophils | Elastase release | 3.67 | [7] | |

| 16-Hydroxycleroda-3,13(14)E-dien-15-oic acid | Human neutrophils | Superoxide anion generation | 3.06 | [7] |

| Human neutrophils | Elastase release | 3.30 | [7] |

The anti-inflammatory effects of clerodane diterpenoids are often attributed to their ability to interfere with pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

-

NF-κB Signaling Pathway: Many clerodane diterpenoids inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[8]

Figure 3: Inhibition of the NF-κB signaling pathway by clerodane diterpenoids.

-

MAPK Signaling Pathway: Clerodane diterpenoids can also modulate the activity of mitogen-activated protein kinases (MAPKs), such as p38, which are involved in the production of inflammatory cytokines.

Figure 4: Modulation of the p38 MAPK pathway by clerodane diterpenoids.

Antimicrobial Activity

Several clerodane diterpenoids have shown promising activity against a range of pathogenic bacteria and fungi, suggesting their potential as novel antimicrobial agents.

Table 3: Antimicrobial Activity of Selected Clerodane Diterpenoids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 16α-hydroxy-cleroda-3,13(14)Z-diene-15,16-olide | Staphylococcus aureus | 6.25 | [9] |

| Sporothrix schenckii | 6.25 | [9] | |

| 6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide | Staphylococcus aureus | 6.25 | [10] |

| Enterococcus faecalis | 3.12 | [10] | |

| 6β-hydroxy-15,16-epoxy-5β, 8β, 9β, 10α-cleroda-3, 13(16), 14-trien-18-oic acid | Staphylococcus aureus | 64 | [11] |

| Escherichia coli | 128 | [11] | |

| 12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olide | Methicillin-resistant Staphylococcus aureus (MRSA) | - (Synergizes with oxacillin) | [12] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays commonly used to evaluate the biological activities of clerodane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the clerodane diterpenoid (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the clerodane diterpenoid for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the clerodane diterpenoid in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the clerodane diterpenoid orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[15][16]

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and is commonly employed to study the effects of compounds on signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the clerodane diterpenoid and/or a stimulus (e.g., LPS), then lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[17]

Conclusion

Clerodane diterpenoids represent a vast and promising source of bioactive natural products with significant therapeutic potential. Their diverse chemical structures and wide range of pharmacological activities, particularly in the areas of cancer, inflammation, and infectious diseases, make them attractive lead compounds for drug discovery and development. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural compounds. Further research focusing on lead optimization, understanding detailed mechanisms of action, and conducting preclinical and clinical studies is warranted to translate the promise of clerodane diterpenoids into novel and effective therapies.

References

- 1. Complete 1H and 13C NMR assignments of clerodane diterpenoids of Salvia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial clerodane diterpenoids from Microglossa angolensis Oliv. et Hiern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Epoxy clerodane diterpene inhibits MCF-7 human breast cancer cell growth by regulating the expression of the functional apoptotic genes Cdkn2A, Rb1, mdm2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances of target therapy on NOTCH1 signaling pathway in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The drug likeness analysis of anti-inflammatory clerodane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-kappaB Pathway Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]

- 9. New halimane and clerodane diterpenoids from Croton cnidophyllus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic clerodane diterpenoids from the roots of Casearia barteri Mast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. etnobotanica.us [etnobotanica.us]

- 13. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. criver.com [criver.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of Borapetoside F Targets

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for the in silico prediction of protein targets for Borapetoside F, a furanoditerpene natural product found in Tinospora crispa.[1] Due to the limited availability of experimental data on the specific molecular targets of this compound, this guide outlines a proposed, robust computational workflow. By leveraging established methodologies in cheminformatics and bioinformatics, researchers can generate testable hypotheses regarding its mechanism of action, paving the way for focused experimental validation.

The workflow integrates ligand-based and structure-based approaches, including molecular docking, pharmacophore modeling, and network pharmacology, to build a comprehensive profile of potential protein interactions and their systemic effects.

Proposed In Silico Target Prediction Workflow

The identification of potential protein targets for a novel or understudied natural product like this compound can be systematically approached using a multi-step computational workflow. This process begins with defining the ligand's structure and progressively narrows down a large pool of potential human proteins to a small number of high-confidence, testable targets.

Experimental Protocols

This section details the methodologies for the core components of the proposed in silico workflow.

Ligand Preparation

Accurate three-dimensional representation of the ligand is critical for all subsequent computational steps.

-

Structure Retrieval : Obtain the 3D structure of this compound from the PubChem database (CID: 21625636) in SDF format.[2]

-

Format Conversion : Use a molecular modeling tool such as Open Babel to convert the SDF file to a PDBQT file, which is required for docking software like AutoDock Vina.

-

Energy Minimization : Perform energy minimization on the ligand structure using a force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.

-

Charge and Atom Type Assignment : Assign Gasteiger charges and define rotatable bonds. This is crucial for calculating electrostatic interactions during the docking process.

Ligand-Based Target Prediction

This approach identifies potential targets based on the principle of chemical similarity—that structurally similar molecules often bind to similar protein targets.

-

Tool Selection : Utilize web-based servers such as SwissTargetPrediction or PharmMapper. These tools compare the 2D or 3D structure of the query molecule against a database of known ligands with experimentally validated targets.[3]

-

Submission : Submit the canonical SMILES or 3D structure of this compound to the selected server.

-

Data Collection : Compile the list of predicted protein targets, paying close attention to the prediction scores or probabilities provided by the tool. A higher score indicates a greater likelihood of interaction.

-

Consensus Scoring : To increase confidence, submit the structure to multiple independent prediction servers. Targets that are consistently predicted across different platforms should be prioritized for the next stage.[3][4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity score.[5][6]

-

Target Protein Preparation :

-

Download the 3D crystal structures of high-priority predicted targets from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, repairing missing residues, and adding polar hydrogen atoms.

-

Convert the PDB file to the PDBQT format.

-

-

Binding Site Definition :

-

Identify the active or allosteric binding site of the target protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the binding pocket.

-

Define a "grid box" that encompasses the entire binding site, specifying its center coordinates and dimensions (in Ångströms).

-

-

Docking Simulation :

-

Use a docking program like AutoDock Vina to dock the prepared this compound ligand into the defined binding site of the target protein.

-

The program will generate multiple binding poses (conformations) of the ligand within the binding site and calculate a binding affinity score (in kcal/mol) for each. A more negative score indicates a stronger predicted interaction.

-

-

Analysis of Results :

-

Analyze the top-ranked binding poses.

-

Visualize the ligand-protein complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Rank the potential targets based on their predicted binding affinities.

-

Network Pharmacology

Network pharmacology provides a systems-level perspective by analyzing the complex interplay between the predicted drug targets and known biological pathways.

-

Network Construction : Build a compound-target interaction network using the high-confidence targets identified from molecular docking. Use software like Cytoscape for network visualization.

-

Protein-Protein Interaction (PPI) Data : Expand the network by incorporating known protein-protein interactions for the predicted targets. Utilize databases such as STRING or BioGRID to retrieve this information.

-

Pathway and Gene Ontology (GO) Enrichment Analysis :

-

Perform enrichment analysis on the list of predicted targets using tools like DAVID or Metascape.

-

This analysis identifies biological pathways (e.g., KEGG pathways) and cellular functions (GO terms) that are significantly associated with the set of predicted targets.

-

The results can provide insights into the potential physiological effects and therapeutic applications of this compound.

-

Data Presentation

Quantitative results from in silico analyses should be organized for clear interpretation and comparison. The following table presents hypothetical docking results for this compound against targets that have been identified for the structurally related Borapetoside C and E, illustrating how such data would be presented.

Table 1: Hypothetical Molecular Docking Scores for this compound (Note: This data is for illustrative purposes only and does not represent experimentally validated results.)

| Target Protein | PDB ID | Predicted Function | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| MMP9 | 1L6J | Matrix Metalloproteinase | -9.8 | LEU-188, HIS-226, GLU-227 |

| EGFR | 2J6M | Epidermal Growth Factor Receptor | -9.5 | LEU-718, VAL-726, MET-793 |

| SREBP-1c | 1O98 | Sterol Regulatory Element-Binding Protein | -8.9 | TYR-298, ARG-305, SER-326 |

| Akt1 | 6S9W | Protein Kinase B | -8.7 | LYS-179, ASP-292, PHE-438 |

| INSR | 4IBM | Insulin Receptor | -8.2 | GLU-1077, PHE-1081, ASN-1137 |

Visualization of a Hypothetical Signaling Pathway

Based on the identification of EGFR as a potential target for the related Borapetoside C, network analysis could suggest that this compound may interfere with the EGFR signaling pathway. The diagram below illustrates this hypothetical mechanism.

This diagram illustrates that upon binding of Epidermal Growth Factor (EGF), EGFR activates a downstream cascade involving RAS, RAF, MEK, and ERK, ultimately leading to changes in gene transcription that promote cell proliferation and survival. This compound is hypothesized to inhibit EGFR, thereby blocking this entire downstream signaling pathway. This provides a clear, testable hypothesis for its potential anti-cancer activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C27H34O11 | CID 21625636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. revista.nutricion.org [revista.nutricion.org]

Methodological & Application

Application Notes and Protocols: Borapetoside F Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a clerodane-type furanoditerpenoid glycoside isolated from Tinospora crispa, has garnered interest for its potential pharmacological activities. This document provides a detailed, generalized protocol for the extraction and purification of this compound from its natural source. The methodologies outlined are based on established procedures for the isolation of furanoditerpenoids from Tinospora species. This protocol is intended to serve as a comprehensive guide for researchers aiming to isolate and study this compound and related compounds. While specific quantitative data for this compound is not extensively available in published literature, this guide provides a robust framework for its successful isolation.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a medicinal plant widely used in traditional medicine across Southeast Asia.[1] It is a rich source of various secondary metabolites, including a class of compounds known as furanoditerpenoids, to which this compound belongs.[2][3] These compounds have been reported to possess a range of biological activities, including anti-inflammatory, immunomodulatory, and antidiabetic properties.[1] this compound is a glycoside of a clerodane diterpenoid and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] This document details the necessary steps for the extraction of crude plant material, fractionation of the extract, and subsequent chromatographic purification to isolate this compound.

Data Presentation

Due to the limited availability of specific quantitative data for the extraction and purification of this compound in the current literature, the following tables are presented as templates. Researchers are encouraged to record their experimental data in this format to facilitate comparison and optimization of the protocol.

Table 1: Extraction Parameters and Yield

| Parameter | Value | Notes |

| Plant Material | Dried and powdered aerial parts of Tinospora crispa | |

| Extraction Solvent | Methanol or Ethanol | |

| Solvent-to-Sample Ratio | e.g., 10:1 (v/w) | To be optimized |

| Extraction Method | Maceration or Soxhlet extraction | |

| Extraction Time | e.g., 3 x 24 hours (Maceration) | To be optimized |

| Extraction Temperature | Room Temperature (Maceration) or boiling point of solvent (Soxhlet) | |

| Crude Extract Yield (%) | To be determined | (Weight of crude extract / Weight of dry plant material) x 100 |

Table 2: Purification Parameters and Recovery

| Purification Step | Stationary Phase | Mobile Phase | Yield/Recovery (%) | Purity (%) |

| Liquid-Liquid Partitioning | N/A | n-Hexane, Chloroform, Ethyl Acetate, n-Butanol, Water | To be determined | To be determined |

| Column Chromatography 1 | Silica Gel | Gradient of Chloroform:Methanol | To be determined | To be determined |

| Column Chromatography 2 | Sephadex LH-20 | Methanol | To be determined | To be determined |

| Preparative HPLC | C18 Reverse Phase | Gradient of Acetonitrile:Water | To be determined | >95% (Target) |

Experimental Protocols

Plant Material Preparation and Extraction

-

Preparation : Obtain aerial parts (stems and leaves) of Tinospora crispa. Air-dry the plant material in the shade for several days, followed by oven drying at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a coarse powder.

-

Extraction :

-

Maceration : Soak the powdered plant material in methanol or 95% ethanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature for 24 hours with occasional stirring. Filter the extract. Repeat the extraction process two more times with fresh solvent. Combine the filtrates.

-

Soxhlet Extraction : Alternatively, subject the powdered plant material to continuous extraction in a Soxhlet apparatus using methanol or ethanol for 24-48 hours.

-

-

Concentration : Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning : Suspend the crude extract in distilled water to form a slurry.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

First, partition with n-hexane to remove nonpolar compounds.

-

Next, partition the aqueous layer with chloroform.

-

Subsequently, partition with ethyl acetate.

-

Finally, partition with n-butanol.

-

-

Concentrate each fraction (n-hexane, chloroform, ethyl acetate, n-butanol, and the remaining aqueous fraction) to dryness using a rotary evaporator. The furanoditerpenoids, including this compound, are expected to be enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

-

Silica Gel Column Chromatography :

-

Pack a glass column with silica gel (60-120 mesh) using a slurry method with chloroform.

-

Adsorb the chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 99:1, 98:2, ..., 90:10, 80:20 v/v chloroform:methanol).

-

Collect fractions of a suitable volume (e.g., 20-50 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring : Monitor the collected fractions by TLC on silica gel plates, using a chloroform:methanol (e.g., 9:1 v/v) solvent system. Visualize the spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Fraction Pooling : Pool the fractions containing the compound of interest based on their TLC profiles.

-

Sephadex LH-20 Column Chromatography :

-

For further purification, subject the pooled fractions to size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step helps in removing pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

The final purification is achieved by preparative HPLC.

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and water. The exact gradient profile should be optimized based on analytical HPLC runs.

-

Detection : UV detector at a suitable wavelength (e.g., 220-254 nm).

-

Inject the semi-purified sample and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), and comparison with reported data.